molecular formula C21H13F3N2O4 B2875013 [4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate CAS No. 331461-06-4

[4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate

Cat. No.: B2875013
CAS No.: 331461-06-4
M. Wt: 414.34
InChI Key: XZOPBDDXLRWNAI-DHRITJCHSA-N
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Description

[4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate is an organic compound that features a trifluoromethyl group, an iminomethyl linkage, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate typically involves the following steps:

    Formation of the imine linkage: This can be achieved by reacting 3-(trifluoromethyl)benzaldehyde with aniline under acidic conditions to form the imine intermediate.

    Esterification: The imine intermediate is then reacted with 4-nitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group under appropriate conditions.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in various substitution reactions, particularly under radical conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) can be used for substitution reactions involving the trifluoromethyl group.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Conversion of the imine to an amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and nitro groups on biological activity. It may serve as a model compound for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound could potentially be developed as drugs due to their unique chemical properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of [4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions. The imine linkage can also interact with nucleophiles, making this compound a versatile tool in chemical biology.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzaldehyde
  • 4-Nitrobenzaldehyde

Uniqueness

What sets [4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate apart from similar compounds is its combination of functional groups

Properties

IUPAC Name

[4-[[3-(trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O4/c22-21(23,24)16-2-1-3-17(12-16)25-13-14-4-10-19(11-5-14)30-20(27)15-6-8-18(9-7-15)26(28)29/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOPBDDXLRWNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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